BenchChemオンラインストアへようこそ!

ETP 45835 dihydrochloride

Kinase Selectivity MAPK Pathway Off-Target Screening

ETP 45835 dihydrochloride (CAS 2136571-30-5) is the dihydrochloride salt of a 3,5-disubstituted pyrazolo compound, supplied as MNK1/2 Inhibitor II. Its enhanced aqueous solubility (>100 µM at pH 7.4) enables direct buffer preparation, eliminating DMSO-related artifacts. It selectively inhibits MNK1/2 (IC50 ~575-646 nM) with ≤15% inhibition of B-Raf, ERK1, MEK1, and p38α at 5 µM, making it ideal for dissecting MNK-specific signaling. Validated cellular activity in AML MV4:11 cells (eIF4E phosphorylation IC50=4.7 µM; proliferation IC50=17 µM) provides a robust benchmark for comparing novel MNK inhibitors.

Molecular Formula C13H16N4.2HCl
Molecular Weight 301.21
Cat. No. B1191922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETP 45835 dihydrochloride
Synonyms4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride
Molecular FormulaC13H16N4.2HCl
Molecular Weight301.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ETP 45835 dihydrochloride: Analytical Specification and Identity for MAP Kinase-Interacting Kinase Research Procurement


ETP 45835 dihydrochloride (CAS: 2136571-30-5) is a cell-permeable, ATP-competitive small molecule inhibitor of the mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2) [1]. The compound is a 3,5-disubstituted pyrazolo derivative , with the dihydrochloride salt form providing enhanced aqueous solubility compared to its free base [1]. It is manufactured under the trade name MNK1/2 Inhibitor II and is supplied with a purity of ≥98% (HPLC) . Its primary reported biochemical activity is the inhibition of MNK1 and MNK2 kinases, with downstream effects on eukaryotic translation initiation factor 4E (eIF4E) phosphorylation .

Why MNK Inhibitor Substitution Fails: ETP 45835 dihydrochloride Selectivity and Cellular Activity Profile in Scientific Procurement


Within the broader class of MNK inhibitors, a simple substitution based solely on the target name (MNK1/2) is highly inadvisable due to marked differences in kinase selectivity profiles, potency across isoforms, and cell-based activity. For instance, the natural product cercosporamide exhibits a distinct IC50 profile (MNK1: 116 nM, MNK2: 11 nM) and cross-reactivity with JAK3 (IC50=31 nM) [1], while more potent compounds like MNK inhibitor 9 (IC50=3 nM) or eFT508 (Tomivosertib; IC50=1-2 nM) operate at vastly different concentration ranges and often come with differing selectivity fingerprints [2]. Directly substituting ETP 45835 dihydrochloride without adjusting for its specific enzyme inhibition potency (IC50 ~575-646 nM) and its quantitatively characterized cellular efficacy in cell proliferation (MV4:11 IC50=17 µM) and eIF4E phosphorylation (MV4:11 IC50=4.7 µM) will result in mismatched dosing and divergent biological outcomes .

Quantitative Differentiators for ETP 45835 dihydrochloride: A Comparator-Based Evidence Guide for Procurement Scientists


Kinase Selectivity Profile: Quantifying Off-Target Activity Relative to Upstream Pathway Kinases

ETP 45835 dihydrochloride demonstrates a defined selectivity window against a 24-kinase panel, including key upstream kinases in the MAPK pathway. At a concentration of 5 µM, it shows ≤15% inhibition of B-Raf, ERK1, MEK1, and p38α . In contrast, the clinical-stage MNK inhibitor eFT508 (Tomivosertib) does not have this specific selectivity profile publicly reported at the same concentration range, though it is described as 'highly selective' [1]. The natural product cercosporamide exhibits a different selectivity fingerprint, with notable off-target inhibition of JAK3 (IC50 = 31 nM) [2]. This data provides a direct quantitative basis for selecting ETP 45835 dihydrochloride when pathway-specific inhibition without confounding upstream kinase activity is required.

Kinase Selectivity MAPK Pathway Off-Target Screening

Cellular Activity in Acute Myeloid Leukemia Model: Quantifying eIF4E Phosphorylation and Proliferation Inhibition

In MV4:11 acute myeloid leukemia cells, ETP 45835 dihydrochloride exhibits a quantifiable disconnect between its biochemical enzyme inhibition and cellular functional endpoints. It inhibits cellular eIF4E Ser209 phosphorylation with an IC50 of 4.7 µM and cell proliferation with an IC50 of 17 µM . By comparison, the more biochemically potent eFT508 (Tomivosertib) inhibits eIF4E phosphorylation across multiple cell lines with IC50 values ranging from 1.4 to 22 nM, which is a >200-fold higher potency than ETP 45835 dihydrochloride in the same functional assay [1]. This difference in cellular potency relative to enzyme inhibition is a critical selection criterion. The data for ETP 45835 dihydrochloride provides a specific, higher micromolar working concentration range for cell-based studies, which can be advantageous in experimental designs where sub-nanomolar inhibition is not desired or where a different cellular response profile is sought.

Cellular Assay eIF4E Phosphorylation Leukemia MV4:11

Solubility Profile for In Vitro and In Vivo Formulation: Aqueous Solubility Quantification

ETP 45835 dihydrochloride is reported to have an aqueous solubility of >100 µM at pH 7.4 . This is a directly comparable metric to other MNK inhibitors. For example, the compound MNK inhibitor 9 is described as having 'good cell permeability' but its specific aqueous solubility is not quantified in the same terms . Cercosporamide requires dissolution in DMSO for in vitro use, with a reported solubility of 10 mg/mL in DMSO, but its aqueous solubility is not a prominent feature . The >100 µM aqueous solubility of ETP 45835 dihydrochloride at physiological pH provides a defined threshold for in vitro assay preparation and for formulating clear solutions for in vivo administration, reducing the need for high concentrations of organic co-solvents that can confound experimental results.

Formulation Solubility In Vivo Dosing

Recommended Research Applications for ETP 45835 dihydrochloride Based on Quantified Performance Metrics


Investigating MNK1/2-Specific Signaling without Upstream MAPK Pathway Interference

Utilize ETP 45835 dihydrochloride in studies where the objective is to inhibit MNK1/2 activity while minimizing off-target effects on upstream MAPK pathway kinases such as B-Raf, ERK1, MEK1, and p38α. The selectivity data, showing ≤15% inhibition of these kinases at 5 µM, makes it suitable for dissecting the specific contribution of MNK1/2 to signaling cascades in cell lines, without confounding inhibition of proximal pathway regulators .

Establishing Baseline MNK Inhibition Dose-Response Curves in Acute Myeloid Leukemia (AML) Cell Models

Employ ETP 45835 dihydrochloride as a reference MNK inhibitor in AML cell lines such as MV4:11 to generate dose-response curves for cellular eIF4E phosphorylation (IC50 = 4.7 µM) and cell proliferation (IC50 = 17 µM). Its micromolar-range cellular potency is valuable for establishing a baseline for comparing the efficacy of newer, more potent MNK inhibitors in the same cellular context .

Preparing Aqueous Formulations for In Vitro Cell-Based Assays Requiring Direct Solubilization

Select ETP 45835 dihydrochloride for in vitro assays that require compound solubilization in aqueous buffers (e.g., PBS, cell culture media) to avoid DMSO or other organic solvent-related cellular toxicity or artifacts. Its >100 µM solubility in aqueous buffer at pH 7.4 allows for direct preparation of working solutions, simplifying experimental workflows and improving reproducibility .

Benchmarking New Chemical Entities in MNK Inhibitor Discovery Programs

Use ETP 45835 dihydrochloride as a reference standard for benchmarking novel MNK1/2 inhibitors during lead optimization and preclinical development. Its well-characterized biochemical (IC50 ~575-646 nM) and cellular (IC50 ~4.7-17 µM) profile provides a robust comparative dataset against which to assess the potency, selectivity, and cellular efficacy of new compounds in the MNK inhibitor class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETP 45835 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.